molecular formula C8H9BrN4 B1445111 6-bromo-N-ethyl-3H-imidazo[4,5-b]pyridin-2-amine CAS No. 1256957-80-8

6-bromo-N-ethyl-3H-imidazo[4,5-b]pyridin-2-amine

Cat. No.: B1445111
CAS No.: 1256957-80-8
M. Wt: 241.09 g/mol
InChI Key: GIMQOOGPHZDCPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-N-ethyl-3H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic compound that features a fused imidazo-pyridine ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-ethyl-3H-imidazo[4,5-b]pyridin-2-amine typically involves the reaction of 5-bromopyridine-2,3-diamine with an appropriate aldehyde under phase transfer catalysis conditions. The reaction proceeds through the formation of an intermediate imidazo[4,5-b]pyridine, which is then alkylated with ethyl halides to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-ethyl-3H-imidazo[4,5-b]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Alkylation and Acylation Reactions: Alkyl halides and acyl chlorides are typical reagents used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-b]pyridine derivatives, while oxidation and reduction reactions can modify the oxidation state of the ring system .

Mechanism of Action

The mechanism of action of 6-bromo-N-ethyl-3H-imidazo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling .

Comparison with Similar Compounds

Similar Compounds

    6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Similar in structure but with a phenyl group instead of an ethyl group.

    6-chloro-N-ethyl-3H-imidazo[4,5-b]pyridin-2-amine: Similar but with a chlorine atom instead of bromine.

    6-bromo-N-methyl-3H-imidazo[4,5-b]pyridin-2-amine: Similar but with a methyl group instead of an ethyl group.

Uniqueness

6-bromo-N-ethyl-3H-imidazo[4,5-b]pyridin-2-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the bromine atom and the ethyl group can affect the compound’s interaction with molecular targets and its overall pharmacokinetic properties .

Properties

IUPAC Name

6-bromo-N-ethyl-1H-imidazo[4,5-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN4/c1-2-10-8-12-6-3-5(9)4-11-7(6)13-8/h3-4H,2H2,1H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMQOOGPHZDCPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(N1)C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-N-ethyl-3H-imidazo[4,5-b]pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
6-bromo-N-ethyl-3H-imidazo[4,5-b]pyridin-2-amine
Reactant of Route 3
6-bromo-N-ethyl-3H-imidazo[4,5-b]pyridin-2-amine
Reactant of Route 4
Reactant of Route 4
6-bromo-N-ethyl-3H-imidazo[4,5-b]pyridin-2-amine
Reactant of Route 5
6-bromo-N-ethyl-3H-imidazo[4,5-b]pyridin-2-amine
Reactant of Route 6
6-bromo-N-ethyl-3H-imidazo[4,5-b]pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.